molecular formula C20H19N3O4 B5519990 3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide

3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide

Cat. No.: B5519990
M. Wt: 365.4 g/mol
InChI Key: PCWMEIISRLGUOC-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is a synthetic compound known for its diverse biological activities. It is a derivative of benzamide, featuring a quinoline moiety and three methoxy groups attached to the benzene ring.

Scientific Research Applications

3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide typically involves the condensation of 3,4,5-trimethoxybenzoyl chloride with quinoline-8-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent, such as dichloromethane or toluene . The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and cost-effectiveness. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is unique due to the presence of the quinoline moiety, which enhances its biological activity and specificity. This structural feature allows it to interact with a broader range of molecular targets, making it more effective in its neuroprotective and anticancer roles compared to its analogs .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-25-16-10-15(11-17(26-2)19(16)27-3)20(24)23-22-12-14-7-4-6-13-8-5-9-21-18(13)14/h4-12H,1-3H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWMEIISRLGUOC-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.